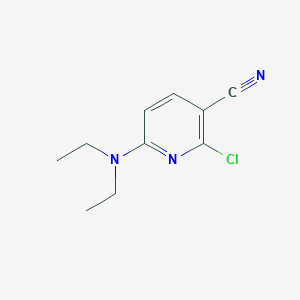
2-Chloro-6-(diethylamino)-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(diethylamino)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom, a diethylamino group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-(diethylamino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(diethylamino)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(diethylamino)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbonitrile group can form hydrogen bonds or other interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3-cyanopyridine: Lacks the diethylamino group, making it less lipophilic and potentially less bioavailable.
6-(diethylamino)pyridine-3-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and interaction with biological targets.
2-chloro-6-(methylamino)pyridine-3-carbonitrile: Contains a methylamino group instead of a diethylamino group, which can influence its chemical properties and biological activity.
Uniqueness
2-chloro-6-(diethylamino)pyridine-3-carbonitrile is unique due to the presence of both the diethylamino and carbonitrile groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H12ClN3 |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-chloro-6-(diethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12ClN3/c1-3-14(4-2)9-6-5-8(7-12)10(11)13-9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WJPDBGYRUNKKEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=C(C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


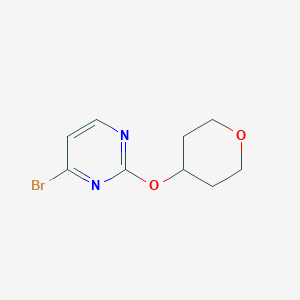
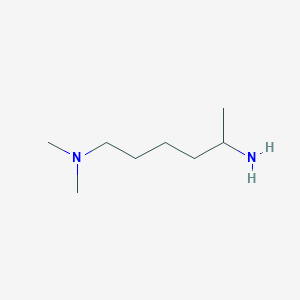
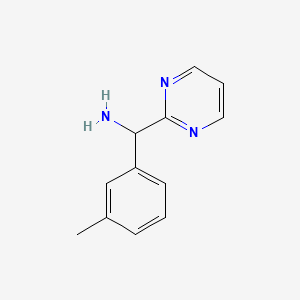
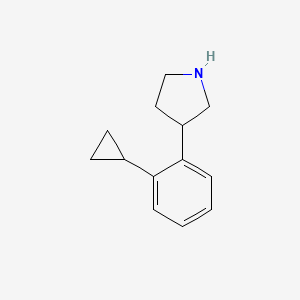
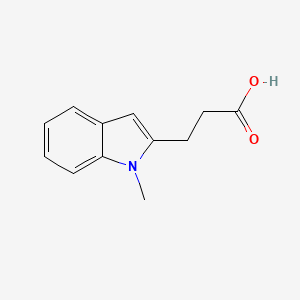
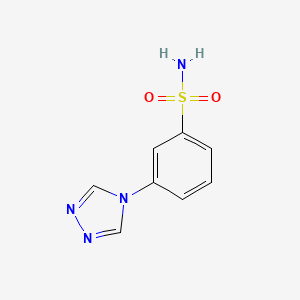
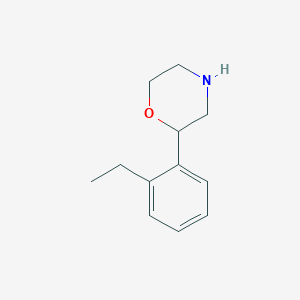
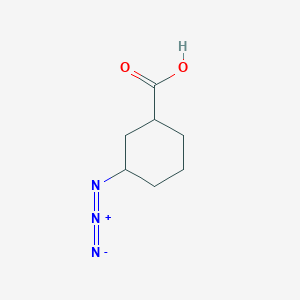
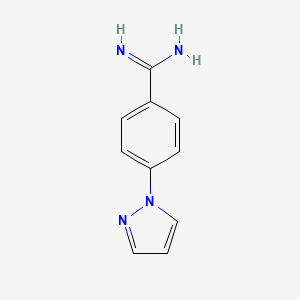

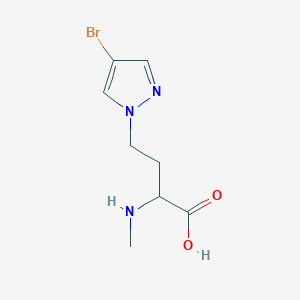
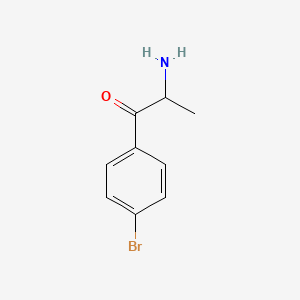
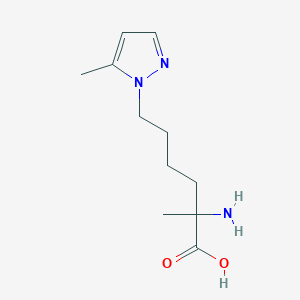
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
